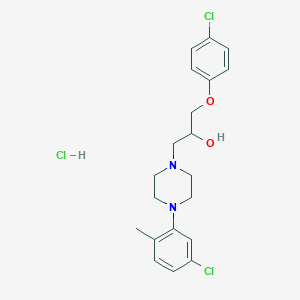

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

Description

BenchChem offers high-quality 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chlorophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2.ClH/c1-15-2-3-17(22)12-20(15)24-10-8-23(9-11-24)13-18(25)14-26-19-6-4-16(21)5-7-19;/h2-7,12,18,25H,8-11,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWPUPVYLTCMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Structure

- Molecular Formula : C24H24Cl2N2O3S

- Molecular Weight : 487.43 g/mol

The biological activity of this compound is primarily linked to its interaction with various receptors and ion channels. Notably, it has been shown to activate Transient Receptor Potential Canonical (TRPC) channels, which are involved in calcium signaling pathways critical for neuronal development and survival . The activation of these channels can mimic the neurotrophic effects typically associated with brain-derived neurotrophic factor (BDNF), suggesting potential applications in treating neurodegenerative diseases.

Neuropharmacological Effects

Research indicates that the compound exhibits significant neuroprotective properties by enhancing calcium influx through TRPC channels. This mechanism has been linked to improved neuronal survival and function in various experimental models .

Anticancer Activity

The compound's piperazine moiety is associated with various anticancer activities. Studies have demonstrated that derivatives of piperazine can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds structurally related to piperazine have shown efficacy against breast cancer cells by modulating apoptotic pathways .

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of TRPC channel activators, the compound was found to significantly enhance neuronal survival in vitro under stress conditions. The activation of TRPC6 was particularly noted for its role in mediating these effects, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Study 2: Anticancer Properties

Another study explored the anticancer properties of piperazine derivatives, including the compound . The results indicated that it inhibited cell proliferation in several cancer lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Data Tables

Scientific Research Applications

The compound exhibits a range of biological activities, primarily through modulation of neurotransmitter systems. Key areas of application include:

Neuropharmacology

Dopamine Receptor Modulation : Research indicates that similar compounds can act as selective agonists at dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. Activation of these receptors may promote neuroprotection and modulate neurotransmitter release, making this compound a candidate for treating conditions such as schizophrenia and Parkinson's disease.

Neuroprotective Effects : Studies have suggested that compounds with structural similarities exhibit neuroprotective properties against dopaminergic neuron degeneration. This is particularly relevant for neurodegenerative diseases where dopaminergic signaling is compromised.

Antidepressant-like Activity : Some derivatives have been linked to antidepressant effects, potentially through interactions with serotonin and norepinephrine pathways. This suggests a therapeutic role in mood disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit enzyme activities related to neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, providing a biochemical basis for its antidepressant effects.

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of this compound in treating mood disorders. For instance, administration of similar piperazine derivatives has resulted in significant reductions in depressive behaviors in rodent models, indicating potential for therapeutic use in humans.

Neuroprotection in Animal Models

A study involving rodent models demonstrated that administration of related compounds resulted in reduced neurodegeneration and improved motor function after induced dopaminergic injury. The mechanism was attributed to enhanced D3 receptor signaling, highlighting the therapeutic potential of this compound in neurodegenerative conditions.

Behavioral Studies

Behavioral assessments in mice treated with this compound showed reductions in anxiety-like behaviors. These findings support its potential application in treating anxiety disorders and further underscore its role as a neuropharmacological agent.

Chemical Reactions Analysis

Hydroxyl Group Reactions

The secondary alcohol group undergoes typical hydroxyl reactions:

-

Esterification : Reacts with acetic anhydride in pyridine to form acetylated derivatives under reflux conditions.

-

Etherification : Forms ethers via nucleophilic substitution with alkyl halides (e.g., 2-chloroethanol) in the presence of K₂CO₃ in DMF.

-

Oxidation : Converts to ketones under strong oxidizing agents like KMnO₄, though this reaction requires controlled conditions to avoid over-oxidation.

Aromatic Substitution Reactions

The chlorinated aromatic rings participate in electrophilic and nucleophilic substitutions:

-

Electrophilic Substitution : The 5-chloro-2-methylphenyl group directs incoming electrophiles to the para position relative to the chloro substituent. Reactions with HNO₃/H₂SO₄ yield nitro derivatives.

-

Nucleophilic Substitution : The 4-chlorophenoxy group undergoes substitution with strong nucleophiles (e.g., amines) under high-temperature conditions (175°C) in DMF with KOH as a base .

Piperazine Ring Reactivity

The piperazine moiety exhibits basicity and participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., chloroacetamide) to form quaternary ammonium salts .

-

Acid-Base Reactions : The hydrochloride salt dissociates in aqueous solutions, regenerating the free base form at alkaline pH.

Degradation Pathways

Stability studies reveal decomposition under specific conditions:

| Condition | Degradation Product | Notes |

|---|---|---|

| Acidic (pH < 3) | Cleavage of piperazine-propanol linkage | Forms chlorinated phenolic byproducts |

| Basic (pH > 10) | Hydrolysis of ether bonds | Releases 4-chlorophenol |

| Thermal (>150°C) | Dehydration and isomerization | Yields unsaturated alkenes |

| Photolytic (UV exposure) | Radical-mediated bond scission | Generates chlorobenzene derivatives |

Catalytic and Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms N-arylpiperazine analogs when treated with aryl halides and Pd catalysts .

Analytical Monitoring

Reactions are tracked using:

-

TLC : Silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase.

-

HPLC : C18 columns and UV detection at 254 nm for quantifying reaction progress.

Stability in Formulations

In pharmaceutical contexts, the compound shows:

-

pH-Dependent Solubility : Highly soluble in acidic buffers (pH 1–3) but precipitates at neutral pH.

-

Excipient Compatibility : Stable with lactose and microcrystalline cellulose but reacts with magnesium stearate under humid conditions.

Q & A

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical experimental design (DoE). For example, reflux conditions with toluene and triethylamine (as in ) can enhance reaction efficiency, while HPLC monitoring (referenced in ) helps track intermediate purity. Parallel reactions under controlled conditions (e.g., 90.3% yield under reflux for 24 hours, ) should be compared to identify optimal pathways. Use fractional factorial designs to reduce experimental runs while capturing critical interactions between variables .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer: Single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation. Pair this with H/C NMR to resolve proton environments near the piperazine and chlorophenyl moieties. HPLC with UV detection ( ) ensures purity, while mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., 373.886 g/mol analogs in ). Cross-reference retention times with known analogs (e.g., W351105, ) to confirm identity .

Q. How can receptor-binding assays be designed to study this compound’s pharmacodynamic profile?

Methodological Answer: Use radioligand displacement assays targeting serotonin or dopamine receptors (common for piperazine derivatives). Competitive binding studies with H-labeled ligands (e.g., ketanserin for 5-HT) can quantify affinity (K). Include positive controls (e.g., risperidone) and account for nonspecific binding via excess cold ligand. For advanced validation, combine with functional assays (e.g., cAMP modulation) to assess agonism/antagonism .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental binding data for this compound?

Methodological Answer: Apply molecular dynamics (MD) simulations to model ligand-receptor interactions, focusing on piperazine flexibility and chlorophenyl orientation. Quantum mechanical calculations (e.g., DFT) can predict electron density maps to explain discrepancies in IC values. Cross-validate with in silico docking (e.g., AutoDock Vina) against crystal structures of homologous receptors. Integrate experimental data (e.g., ’s reaction path search methods) to refine force field parameters .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for intermediate detection). Use design space exploration (QbD principles) to define critical quality attributes (CQAs) like particle size distribution (’s powder technology subclass). Statistical control charts () can identify deviations in reaction parameters (e.g., exotherm profiles), while membrane purification () enhances consistency in final crystallization .

Q. How do stereochemical impurities impact in vivo efficacy, and how can they be quantified?

Methodological Answer: Chiral HPLC (e.g., ’s 2.0 µL injection protocols) or SFC separates enantiomers. Pharmacokinetic studies in animal models (e.g., rodents) should correlate enantiomeric excess (ee%) with AUC and C. For trace impurity profiling (<0.1%), use high-resolution MS/MS (e.g., Orbitrap) with isotopic labeling ( ). Toxicity assays (e.g., hERG inhibition) must differentiate stereoisomer-specific effects .

Q. What in vitro-in vivo correlation (IVIVC) models apply to this compound’s bioavailability studies?

Methodological Answer: Develop a biorelevant dissolution apparatus (e.g., USP Apparatus 4) simulating gastrointestinal pH gradients. Pair with PBPK modeling (e.g., GastroPlus) to predict absorption rates. Validate against in vivo data from perfused intestinal models (e.g., rat single-pass) and compare with clinical PK parameters. Adjust surfactant concentrations (e.g., sodium lauryl sulfate) in dissolution media to match physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.